Ethyl 2-(4-acetylphenoxy)isonicotinate can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under the identifier for its molecular formula and molecular weight of approximately 285.29 g/mol. The compound is classified under organic compounds, specifically as an ester derived from isonicotinic acid and phenolic derivatives.
The synthesis of ethyl 2-(4-acetylphenoxy)isonicotinate typically involves a multi-step process, including the following key steps:
The molecular structure of ethyl 2-(4-acetylphenoxy)isonicotinate can be represented using various structural formulas:
SBKOGHCANKXQHW-UHFFFAOYSA-N
, which provides a unique identifier for database searches.CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)C
, indicating the arrangement of atoms within the molecule.The compound consists of a pyridine ring fused with an acetophenone group, contributing to its potential biological activity.
Ethyl 2-(4-acetylphenoxy)isonicotinate can participate in several chemical reactions:
These properties are crucial for understanding how the compound behaves under various conditions, influencing its applications in research.
Ethyl 2-(4-acetylphenoxy)isonicotinate has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: